N-(5-chloro-2-methylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring substituted with various functional groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Substitution Reactions: The introduction of the chloro and fluoro substituents on the phenyl rings can be achieved through electrophilic aromatic substitution reactions. These reactions typically require the use of halogenating agents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).
Amide Bond Formation: The final step involves the formation of the carboxamide group. This can be accomplished by reacting the triazole derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and automated systems for the halogenation and amide bond formation steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction of the nitro groups (if present) can yield amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like NCS and NFSI, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(5-chloro-2-methylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The triazole ring and the substituted phenyl groups can facilitate binding to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(5-chloro-2-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(5-chloro-2-methylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of substituents on the triazole ring and the phenyl groups. This unique structure can result in distinct biological activities and chemical properties compared to similar compounds, making it a valuable subject of study in various research fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and more
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O/c1-10-5-7-14(9-15(10)20)24-12(3)17(22-23-24)18(25)21-16-8-13(19)6-4-11(16)2/h4-9H,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACERNTSMQINMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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